3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium
Description
3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (commonly abbreviated as MTS) is a tetrazolium salt widely used in cell viability and proliferation assays. It is bioreduced by metabolically active cells into a water-soluble formazan product through the action of dehydrogenase enzymes, which utilize NADPH or NADH as electron donors . The absorbance of the formazan product is measured at 490 nm, correlating with cellular metabolic activity .
MTS is frequently employed in high-throughput screening due to its compatibility with 96-well plates and minimal cytotoxicity at optimal concentrations . For example, studies on HEK 293FT cells demonstrated negligible cytotoxicity when MTS was used at recommended concentrations (Figure 2F in ). Its soluble nature eliminates the need for additional solubilization steps required by older tetrazolium assays (e.g., MTT), streamlining workflows in drug discovery and toxicology .
Properties
IUPAC Name |
4-[5-[3-(carboxymethoxy)phenyl]-3-(4,5-dimethyl-1,3-thiazol-2-yl)tetrazol-3-ium-2-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S2/c1-12-13(2)32-20(21-12)25-23-19(14-4-3-5-16(10-14)31-11-18(26)27)22-24(25)15-6-8-17(9-7-15)33(28,29)30/h3-10H,11H2,1-2H3,(H-,26,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRZHQXAAWPYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC(=CC=C4)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160514 | |
| Record name | 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138169-43-4 | |
| Record name | MTS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138169-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138169434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, commonly referred to as MTS, is a water-soluble tetrazolium compound widely used in biological assays to assess cell viability and metabolic activity. This article explores the biological activity of MTS, including its mechanisms of action, applications in research, and relevant case studies.
MTS is reduced by metabolically active cells into a soluble formazan product. This reduction is primarily facilitated by NAD(P)H-dependent oxidoreductase enzymes present in living cells. The process can be summarized as follows:
- Cellular Metabolism : Active cells convert MTS into formazan through enzymatic reduction.
- Colorimetric Measurement : The formazan product exhibits a color change, which can be quantitatively measured using a spectrophotometer at an absorbance maximum of 490 nm.
- Proportional Relationship : The intensity of the color is directly proportional to the number of viable cells in culture, allowing researchers to infer cell viability based on absorbance readings.
Applications in Research
MTS is primarily utilized in various biological and biomedical research fields due to its reliability and ease of use. Key applications include:
- Cell Viability Assays : MTS is often employed to assess the cytotoxic effects of drugs or other compounds on cultured cells.
- Proliferation Studies : It helps evaluate the growth rate of cell populations under different experimental conditions.
- Toxicity Testing : MTS assays are used to screen for potential toxic effects of environmental agents or pharmaceuticals.
Comparative Analysis with Other Tetrazolium Compounds
| Feature | MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium) | MTS (this compound) |
|---|---|---|
| Solubility | Insoluble; requires solubilization step | Water-soluble; no additional solubilization required |
| Absorbance Measurement | 570 nm | 490 nm |
| Assay Complexity | Requires multiple steps (solubilization) | Simple one-step procedure |
| Toxicity | May interfere with cellular metabolism | Less toxic; suitable for continuous monitoring |
Case Studies
-
Assessment of Drug Cytotoxicity :
A study investigated the cytotoxic effects of a novel anticancer agent on various cancer cell lines using the MTS assay. Results indicated a significant reduction in cell viability at higher concentrations of the drug, demonstrating MTS's effectiveness in evaluating therapeutic efficacy . -
Environmental Toxicology :
Research examining the effects of tire debris on RAW 264.7 macrophage cells utilized the MTS assay to quantify metabolic activity post-exposure. Findings revealed a concentration-dependent decrease in cell viability, highlighting MTS's role in environmental toxicity assessments . -
Comparative Proliferation Assays :
A comparative study between MTS and traditional [3H]-thymidine incorporation methods showed that both assays yielded similar results in measuring cell proliferation rates, affirming MTS's reliability as an alternative method for evaluating cell growth .
Scientific Research Applications
Cell Viability Assays
MTS is primarily utilized in cell viability assays, such as the CellTiter 96® AQueous One Solution Assay. This assay involves adding MTS reagent to cultured cells, incubating for a specified period, and measuring absorbance at 490 nm. The absorbance correlates directly with the number of viable cells present .
Key Features:
- Single-step Procedure: The assay requires only the addition of MTS reagent without prior cell harvesting or washing steps.
- High-throughput Capability: Suitable for 96-well plate formats, facilitating large-scale experiments .
- Safety: Eliminates the need for volatile organic solvents and radioactive materials typically used in similar assays .
Cytotoxicity Testing
MTS is employed to evaluate the cytotoxic effects of various compounds on different cell lines. By comparing absorbance values before and after treatment with potential cytotoxic agents, researchers can determine the efficacy and safety of new drugs.
Case Study Example:
A study investigated the cytotoxic effects of a novel chemotherapeutic agent on breast cancer cells using MTS assays. The results indicated a dose-dependent decrease in cell viability, confirming the agent's potential effectiveness .
Chemosensitivity Assays
In cancer research, MTS assays are crucial for assessing the sensitivity of tumor cells to chemotherapeutic drugs. By measuring changes in cell viability after drug exposure, researchers can identify effective treatment regimens.
Data Table: Chemosensitivity Results Using MTS
| Drug Name | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Drug A | 0 | 100 |
| Drug A | 10 | 75 |
| Drug A | 50 | 30 |
| Drug B | 0 | 100 |
| Drug B | 10 | 50 |
| Drug B | 50 | 10 |
Advantages Over Other Assays
MTS offers several advantages compared to traditional assays like MTT:
Chemical Reactions Analysis
Primary Reduction Reaction in Cellular Assays
MTS is a water-soluble tetrazolium salt widely used to assess cell viability, proliferation, and cytotoxicity. Its key chemical reaction involves reduction by cellular dehydrogenases, particularly in NAD(P)H-dependent pathways. This reduction converts the colorless MTS into a water-soluble formazan dye (absorbance peak at 490 nm) . The reaction requires an electron mediator, such as phenazine methosulfate (PMS), to facilitate electron transfer from NAD(P)H to MTS .
Key features:
-
Solubility : Unlike MTT, MTS formazan is water-soluble, eliminating the need for solubilization steps .
-
Sensitivity : The reaction is proportional to the number of metabolically active cells, making it ideal for high-throughput screening .
Interference Reactions with Reducing Agents
MTS is susceptible to interference from compounds that directly reduce tetrazolium salts, bypassing cellular dehydrogenases. Notable examples include:
Reaction with Hydralazine
Hydralazine, a reducing agent, reacts directly with MTS in a cell-free system, producing a colored formazan-like product without cellular involvement . This reaction is:
-
Time- and concentration-dependent : Absorbance increases significantly with hydralazine concentrations ≥10 μM and incubation times ≥5 minutes .
-
Mechanism : Hydralazine donates electrons to MTS, mimicking enzymatic reduction.
Table 1 : Hydralazine-MTS Interaction in Cell-Free Systems
| Hydralazine (μM) | Incubation Time (h) | Absorbance (490 nm) |
|---|---|---|
| 0 | 3 | 0.12 ± 0.02 |
| 50 | 3 | 0.58 ± 0.05 |
| 100 | 3 | 0.92 ± 0.08 |
| 500 | 3 | 1.45 ± 0.12 |
| Data derived from cell-free experiments . |
Interaction with Polyphenols (e.g., EGCG)
Epigallocatechin gallate (EGCG) alters MTS reduction kinetics by enhancing mitochondrial dehydrogenase activity, leading to overestimated cell viability . This interference complicates cytotoxicity assessments, as formazan production becomes decoupled from actual cell numbers.
Key Finding :
-
MTS assays underestimated EGCG’s antiproliferative effect by 50% compared to ATP/DNA-based methods .
Modified Assay Protocols to Mitigate Interference
To address interference, modified protocols include:
-
Centrifugation and Medium Replacement : Removing reducing agents (e.g., hydralazine or β-mercaptoethanol) before MTS addition improves accuracy .
-
Validation with Alternative Methods : Combining MTS results with microscopy or trypan blue exclusion ensures reliability .
Table 2 : Comparison of Standard vs. Modified MTS Assay Outcomes
Structural and Environmental Influences on Reactivity
-
pH Dependence : Optimal reduction occurs at neutral pH (7.0–7.4) .
-
Light Sensitivity : MTS is light-sensitive; assays are typically conducted in the dark .
-
Electron Mediators : PMS enhances reaction efficiency but may introduce toxicity in prolonged assays .
Comparative Analysis with Other Tetrazolium Salts
Key Research Findings
-
Overestimation Artifacts : Reducing agents (e.g., hydralazine, β-mercaptoethanol) and polyphenols (e.g., EGCG) artificially elevate MTS absorbance, necessitating protocol adjustments .
-
Enzymatic vs. Non-Enzymatic Reduction : While MTS reduction is traditionally attributed to cellular dehydrogenases, recent studies suggest non-enzymatic pathways in lipid-rich environments may contribute .
Comparison with Similar Compounds
Comparative Analysis with Similar Tetrazolium-Based Compounds
The following table summarizes key differences between MTS and structurally or functionally related compounds:
Key Comparisons
MTS vs. MTT
- Solubility : MTS generates a water-soluble formazan, eliminating the need for organic solvents like DMSO required for MTT . This makes MTS preferable for kinetic studies and continuous monitoring.
- Cytotoxicity: MTT’s formazan crystals can damage cells during solubilization, whereas MTS is non-toxic at working concentrations .
- Workflow : MTS assays are faster but require PMS for electron coupling, which can introduce variability .
MTS vs. CCK-8
- CCK-8 (Cell Counting Kit-8) uses a proprietary water-soluble tetrazolium salt similar to MTS but includes a ready-to-use reagent mix, enhancing stability and sensitivity .
MTS vs. Resazurin
Cytotoxicity Screening
MTS has been critical in evaluating the cytotoxicity of compounds such as ricin (Ricinus communis), where dose-dependent reductions in formazan production correlated with cell viability . Similarly, MTS assays identified non-cytotoxic small molecule enhancers in HEK 293FT cells, validating its utility in drug development .
Cancer Research
In hepatocellular carcinoma studies, MTS quantified the synergistic effects of traditional Chinese medicine extracts (e.g., Oldenlandia) with chemotherapy agents like cisplatin, demonstrating enhanced antiproliferative activity (Q > 1.15) .
Limitations and Considerations
- Light Sensitivity : MTS-PMS mixtures degrade under light, requiring incubation in the dark .
- Interference : Compounds affecting dehydrogenase activity (e.g., mitochondrial inhibitors) may skew results .
- Cell Type Variability : Proliferation rates and electron transport chain efficiency influence formazan production, necessitating optimization for each cell line .
Preparation Methods
Oxidation of Formazans
Historically, tetrazolium salts like MTS were synthesized via oxidation of their reduced formazans. Formazans, characterized by a hydrazone backbone, undergo oxidation in the presence of agents such as lead tetraacetate or iodine to yield tetrazolium cations. For MTS, this method would require pre-synthesizing the corresponding formazan derivative containing the 4,5-dimethylthiazolyl, 3-carboxymethoxyphenyl, and 4-sulfophenyl substituents. However, this route is limited by the instability of formazans and the need for stringent oxidation conditions, which may degrade sensitive functional groups.
Alkylation of Aminotetrazoles
An alternative approach involves alkylating preformed aminotetrazoles with electrophilic reagents. For instance, reacting 5-amino-1H-tetrazole with alkyl halides or sulfonating agents could theoretically introduce the sulfophenyl and carboxymethoxyphenyl groups. However, this method suffers from poor regioselectivity, often producing mixtures of 1,3- and 1,5-disubstituted tetrazolium isomers. The steric and electronic effects of bulky substituents, such as the dimethylthiazolyl group, further complicate selective alkylation, making this route impractical for MTS synthesis.
Modern Regioselective Synthesis via (3 + 2) Cycloaddition
Reaction Design and Mechanism
A breakthrough in tetrazolium salt synthesis involves a formal (3 + 2) cycloaddition between in situ–generated nitrilium ions and alkyl azides. This method, developed using triflic anhydride–activated secondary amides, enables regioselective formation of 1,4,5-trisubstituted tetrazolium salts (Figure 1). The mechanism proceeds through a stepwise, charge-controlled pathway:
-
Amide Activation : A secondary amide reacts with triflic anhydride (Tf<sub>2</sub>O) and 2-fluoropyridine to form a nitrilium triflate intermediate.
-
Cycloaddition : The nitrilium ion undergoes cycloaddition with an alkyl azide, forming a tetrazolium core via N–C bond formation between the nitrilium’s carbon and the azide’s terminal nitrogen.
-
Rearomatization : The intermediate undergoes rearomatization, yielding the final tetrazolium salt with predictable regiochemistry.
Table 1: Optimization of Reaction Conditions for Tetrazolium Synthesis
| Entry | Time (h) | Temperature (°C) | Workup | Yield (%) |
|---|---|---|---|---|
| 1 | 0.5 | rt | Solvent removal | 25 |
| 2 | 1 | rt | Solvent removal | 74 |
| 4 | 12 | rt | Solvent removal | 97 |
| 5 | 12 | 40 | Solvent removal | 90 |
Application to MTS Synthesis
To synthesize MTS using this method, the following components are required:
-
Secondary Amide : A dimethylthiazolyl-substituted amide to generate the nitrilium ion.
-
Azide : A 3-carboxymethoxyphenyl azide derivative.
-
Sulfonation : Post-cycloaddition sulfonation at the phenyl ring introduces the 4-sulfophenyl group.
The reaction proceeds under mild conditions (40°C, 12 hours), achieving near-quantitative yields in model systems. Computational studies confirm that the regioselectivity arises from electrostatic interactions between the nitrilium’s positively charged carbon and the azide’s terminal nitrogen.
Functional Group Tolerance and Scope
Substrate Compatibility
The cycloaddition method exhibits broad functional group tolerance, accommodating:
-
Aliphatic and Aromatic Substituents : Both linear and branched alkyl chains, as well as electron-deficient aryl groups, are compatible.
-
Heterocycles : The dimethylthiazolyl group in MTS is retained without side reactions, as demonstrated in analogous syntheses.
-
Acid-Sensitive Groups : Carboxymethoxy and sulfophenyl moieties remain intact due to the absence of acidic workup conditions.
Table 2: Representative Tetrazolium Salts Synthesized via Cycloaddition
| Compound | R<sup>1</sup> | R<sup>2</sup> | Yield (%) |
|---|---|---|---|
| 9b | Cyclohexyl | 4-Methoxyphenyl | 90 |
| 9k | Vinyl | 3-Nitrophenyl | 85 |
| 9m | Benzyl | 2-Carboxyethyl | 78 |
Limitations
-
N-Arylamides : Poor yields are observed with aryl-substituted amides due to reduced nitrilium ion stability.
-
Steric Hindrance : Bulky substituents adjacent to the amide carbonyl slow nitrilium formation, necessitating extended reaction times.
Analytical Characterization
Spectroscopic Methods
-
<sup>1</sup>H NMR : The tetrazolium proton resonates as a singlet at δ 9.2–9.5 ppm, while the dimethylthiazolyl group appears as two singlets near δ 2.5 ppm.
-
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M]<sup>+</sup>) and isotopic pattern consistent with sulfur and nitrogen content.
Q & A
Basic Research Questions
Q. What is the established protocol for synthesizing 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, and how are purity and yield optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For analogous tetrazolium salts, key steps include cyclization of thiosemicarbazides under reflux conditions, followed by coupling with sulfonated aromatic moieties. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media at 70–80°C enhance reaction efficiency . Purity is ensured via thin-layer chromatography (TLC) monitoring and recrystallization in aqueous acetic acid. Yield optimization requires strict stoichiometric control of intermediates and temperature gradients .
Q. How does the compound function in cell viability assays, and what biochemical pathways are involved?
- Methodological Answer : The tetrazolium moiety is reduced by mitochondrial dehydrogenases in viable cells to formazan, quantified via absorbance at 570 nm. The sulfophenyl group enhances water solubility, while carboxymethoxyphenyl stabilizes the redox-active core. Calibration against cell count standards and validation with positive/negative controls (e.g., live/dead cell ratios) are critical .
Q. What spectroscopic techniques are used to characterize the compound, and how are detection parameters optimized?
- Methodological Answer : Infrared (IR) spectroscopy identifies thiazole and tetrazole ring vibrations (e.g., C=N stretches at 1600–1650 cm⁻¹). Nuclear magnetic resonance (¹H NMR) resolves substituent environments (e.g., sulfophenyl protons at δ 7.5–8.2 ppm). UV-Vis spectroscopy optimizes formazan detection at 550–600 nm, with solvent selection (e.g., DMSO or PBS) critical to minimize background interference .
Advanced Research Questions
Q. How can researchers address discrepancies in formazan quantification across different cell lines or experimental conditions?
- Methodological Answer : Discrepancies arise from variable mitochondrial activity (e.g., cancer vs. primary cells) or non-enzymatic reduction by media components (e.g., ascorbic acid). Normalize data using internal standards (e.g., ATP assays) and include negative controls without cells. Randomized block designs with split-plot replicates (e.g., 4 replicates × 5 plants per block) statistically isolate confounding variables .
Q. What stability challenges does the compound face under varying pH and temperature, and how are these mitigated?
- Methodological Answer : The sulfonate group confers pH sensitivity; degradation occurs above pH 8.0. Store lyophilized powder at –20°C and prepare fresh solutions in neutral buffers (pH 6.5–7.5). Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC-MS monitor degradation products like desulfonated derivatives .
Q. Are there alternative detection methods beyond absorbance spectroscopy for formazan quantification in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) separates formazan from interferents (e.g., heme proteins). Electrochemical sensors modified with carbon nanotubes detect redox currents at –0.3 V (vs. Ag/AgCl). Cross-validate with LC-MS for absolute quantification .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s redox potential and assay sensitivity?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro) on the phenyl ring lower reduction potential, enhancing sensitivity. Comparative studies with analogs (e.g., 2,3-bis-sulfophenyl derivatives) show a 15–20% increase in formazan yield. Density functional theory (DFT) models predict redox behavior based on HOMO-LUMO gaps .
Q. What statistical frameworks are recommended for validating assay reproducibility in high-throughput screens?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
